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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

Cat. No.: B033637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a pivotal cluster compound in catalysis and

organometallic chemistry. This document is intended to serve as a practical resource,

presenting quantitative data in a structured format, detailing experimental methodologies, and

illustrating analytical workflows.

Introduction
Tetrarhodium dodecacarbonyl is a dark-red crystalline solid with the chemical formula

Rh₄(CO)₁₂.[1] Its structure consists of a tetrahedral core of four rhodium atoms, coordinated by

nine terminal and three bridging carbonyl ligands.[1] This arrangement gives rise to a complex

and informative spectroscopic signature, which is crucial for its characterization and for

understanding its reactivity in various chemical transformations. This guide delves into the

infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data available

for this compound.

Spectroscopic Data
The spectroscopic data for tetrarhodium dodecacarbonyl are summarized below. These data

are essential for confirming the identity and purity of the compound, as well as for studying its

dynamic behavior in solution.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for probing the vibrational modes of the carbonyl

ligands in Rh₄(CO)₁₂. The positions of the C-O stretching bands are sensitive to the

coordination mode of the carbonyls (terminal or bridging).

Table 1: Infrared Spectroscopic Data for Tetrarhodium Dodecacarbonyl

Wavenumber
(cm⁻¹)

Assignment Solvent/Matrix Reference

2075 Terminal CO n-hexane [2]

2069 Terminal CO n-hexane [2]

2044 Terminal CO n-hexane [2]

2042 Terminal CO n-hexane [2]

1885 Bridging CO n-hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of

Rh₄(CO)₁₂ in solution. Due to the fluxional nature of the carbonyl ligands at room temperature,

variable-temperature NMR studies are often required to resolve the distinct carbonyl

environments.

Table 2: ¹³C Nuclear Magnetic Resonance Data for Tetrarhodium Dodecacarbonyl

Chemical Shift
(ppm)

Assignment Solvent Temperature Reference

183.4 Terminal CO CD₂Cl₂ Low Temperature

184.5 Terminal CO CD₂Cl₂ Low Temperature

185.6 Terminal CO CD₂Cl₂ Low Temperature

227.1 Bridging CO CD₂Cl₂ Low Temperature
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Table 3: ¹⁰³Rh Nuclear Magnetic Resonance Data for Tetrarhodium Dodecacarbonyl

Chemical Shift
(ppm)

Assignment Solvent Temperature Reference

- Apical Rh - Low Temperature [3]

- Basal Rh - Low Temperature [3]

Note: Specific chemical shift values for ¹⁰³Rh NMR of Rh₄(CO)₁₂ are not consistently reported

in the literature due to the low sensitivity and wide chemical shift range of the ¹⁰³Rh nucleus.

However, low-temperature studies show distinct resonances for the apical and basal rhodium

atoms.[3][4][5]

Mass Spectrometry (MS)
Mass spectrometry of metal carbonyl clusters can be complex due to facile loss of carbonyl

ligands. While detailed electron ionization (EI) mass spectra for Rh₄(CO)₁₂ are not readily

available in the reviewed literature, the expected fragmentation pattern would involve the

sequential loss of the twelve carbonyl ligands.

Table 4: Expected Fragmentation Pattern for Tetrarhodium Dodecacarbonyl in Mass

Spectrometry
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Ion m/z (calculated for ¹⁰³Rh) Description

[Rh₄(CO)₁₂]⁺ 748 Molecular Ion

[Rh₄(CO)₁₁]⁺ 720 Loss of 1 CO

[Rh₄(CO)₁₀]⁺ 692 Loss of 2 CO

[Rh₄(CO)₉]⁺ 664 Loss of 3 CO

[Rh₄(CO)₈]⁺ 636 Loss of 4 CO

[Rh₄(CO)₇]⁺ 608 Loss of 5 CO

[Rh₄(CO)₆]⁺ 580 Loss of 6 CO

[Rh₄(CO)₅]⁺ 552 Loss of 7 CO

[Rh₄(CO)₄]⁺ 524 Loss of 8 CO

[Rh₄(CO)₃]⁺ 496 Loss of 9 CO

[Rh₄(CO)₂]⁺ 468 Loss of 10 CO

[Rh₄(CO)]⁺ 440 Loss of 11 CO

[Rh₄]⁺ 412 Bare metal cluster

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data. The following sections outline the typical experimental procedures for the spectroscopic

analysis of tetrarhodium dodecacarbonyl.

Synthesis of Tetrarhodium Dodecacarbonyl
A common method for the synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a

rhodium salt.

Procedure:

An aqueous solution of rhodium(III) chloride is treated with activated copper metal.
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The reaction is carried out under a carbon monoxide atmosphere.

Alternatively, a methanolic solution of hydrated rhodium(III) chloride is treated with carbon

monoxide to yield H[RhCl₂(CO)₂], which is then carbonylated in the presence of sodium

citrate.[1]

The resulting dark-red crystalline solid is then purified by recrystallization.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

A solution of tetrarhodium dodecacarbonyl is prepared in a suitable solvent, typically a

non-polar solvent like n-hexane, to a concentration of approximately 1-5 mg/mL.

The solution is transferred to a liquid-sealed IR cell with appropriate window material (e.g.,

CaF₂ or KBr).

Data Acquisition:

A background spectrum of the pure solvent is recorded.

The spectrum of the sample solution is then acquired.

The final spectrum is obtained by subtracting the solvent background from the sample

spectrum.

For in-situ studies, the sample is placed in a high-pressure, variable-temperature IR cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Sample Preparation:

Approximately 5-10 mg of tetrarhodium dodecacarbonyl is dissolved in a deuterated

solvent (e.g., CD₂Cl₂, CDCl₃) in an NMR tube.[6][7][8][9][10]

The sample is thoroughly mixed to ensure homogeneity.[6]
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For low-temperature experiments, the sample is allowed to equilibrate at the desired

temperature within the NMR spectrometer before data acquisition.

Data Acquisition:

¹³C NMR spectra are typically recorded with proton decoupling.

For variable-temperature studies, spectra are acquired at a series of temperatures to

observe the coalescence and sharpening of the carbonyl signals, indicative of the fluxional

process.

¹⁰³Rh NMR spectra are often acquired using indirect detection methods, such as HMQC, due

to the low sensitivity of the ¹⁰³Rh nucleus.[4][11][12]

Mass Spectrometry (MS) Protocol
Sample Introduction:

For electron ionization (EI), the solid sample is introduced directly into the ion source via a

direct insertion probe.

The probe is heated to volatilize the sample.

Data Acquisition:

The sample is ionized by a beam of high-energy electrons (typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of

tetrarhodium dodecacarbonyl.
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Caption: Workflow for Infrared (IR) Spectroscopy of Rh₄(CO)₁₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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